

## A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | KRas G12C inhibitor 1 |           |
| Cat. No.:            | B15144671             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against the KRAS G12C mutation, long considered an "undruggable" target, represents a significant breakthrough in oncology. This guide provides a comprehensive comparison of two leading FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib, based on pivotal clinical trial data. We delve into their efficacy, safety profiles, and the underlying molecular pathways they target.

## **Efficacy and Clinical Outcomes**

Sotorasib (formerly AMG 510) and adagrasib (formerly MRTX849) have both demonstrated meaningful clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC). The following tables summarize the key efficacy data from their respective pivotal clinical trials.

#### Sotorasib (CodeBreaK 100 & 200)

The CodeBreaK clinical trial program has been instrumental in establishing the efficacy of sotorasib. The Phase 1/2 CodeBreaK 100 trial provided the initial evidence of its activity, leading to its accelerated approval.[1] The subsequent Phase 3 CodeBreaK 200 trial was a confirmatory study comparing sotorasib to standard-of-care chemotherapy (docetaxel).[2][3][4]



| Efficacy Endpoint                         | CodeBreaK 100 (Phase 1/2,<br>NSCLC Cohort, n=124) | CodeBreaK 200 (Phase 3,<br>NSCLC, n=171) |
|-------------------------------------------|---------------------------------------------------|------------------------------------------|
| Objective Response Rate (ORR)             | 36% (95% CI, 28-45)[1]                            | 28.1%[3][4]                              |
| Median Progression-Free<br>Survival (PFS) | 6.8 months (95% CI, 5.1-8.2)<br>[5]               | 5.6 months[3][4][6]                      |
| Median Overall Survival (OS)              | 12.5 months (95% CI, 10.0-<br>NE)[5]              | 10.6 months[4]                           |
| Median Duration of Response (DoR)         | 10.0 months (95% CI, 6.9-NE)<br>[1]               | 8.6 months[4]                            |
| Disease Control Rate (DCR)                | Not Reported                                      | 82.5%[4]                                 |

#### Adagrasib (KRYSTAL-1 & KRYSTAL-12)

Adagrasib's clinical development has been anchored by the KRYSTAL-1 and the confirmatory KRYSTAL-12 trials, which evaluated its efficacy and safety in patients with KRAS G12C-mutated advanced solid tumors.[7][8][9][10][11]

| Efficacy Endpoint                         | KRYSTAL-1 (Phase 2,<br>NSCLC Cohort, n=112) | KRYSTAL-12 (Phase 3,<br>NSCLC, n=301) |
|-------------------------------------------|---------------------------------------------|---------------------------------------|
| Objective Response Rate (ORR)             | 42.9%[12]                                   | 32%[11]                               |
| Median Progression-Free<br>Survival (PFS) | 6.5 months (95% CI, 4.7-8.4)<br>[12]        | 5.5 months[7][11]                     |
| Median Overall Survival (OS)              | 12.6 months (95% CI, 9.2-NE) [12]           | Not yet mature[10]                    |
| Median Duration of Response (DoR)         | 8.5 months (95% CI, 6.2-13.8)<br>[12]       | 8.3 months[7]                         |
| Disease Control Rate (DCR)                | 79.5%[12]                                   | Not Reported                          |



#### Safety and Tolerability

Both sotorasib and adagrasib have manageable safety profiles, with the most common treatment-related adverse events (TRAEs) being gastrointestinal in nature.

Common Treatment-Related Adverse Events (Any

**Grade**)

| Adverse Event              | Sotorasib (CodeBreaK<br>100)[1] | Adagrasib (KRYSTAL-1) [12] |
|----------------------------|---------------------------------|----------------------------|
| Diarrhea                   | 31%                             | 62.9%                      |
| Nausea                     | 19%                             | 62.1%                      |
| Fatigue                    | 21%                             | 40.5%                      |
| Musculoskeletal pain       | 31%                             | Not Reported               |
| Vomiting                   | Not Reported                    | 47.4%                      |
| Increased ALT/AST          | 15% (ALT), 15% (AST)            | 27.6% (ALT), 25% (AST)     |
| Increased Blood Creatinine | Not Reported                    | 25.9%                      |

A matching-adjusted indirect comparison of the CodeBreaK 200 and KRYSTAL-12 trials suggested that sotorasib had a more favorable safety profile than adagrasib, with lower odds of TRAEs.[13][14]

# Experimental Protocols CodeBreaK 100 (Sotorasib)

- Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.[15][16]
- Patient Population: Patients with KRAS G12C-mutated locally advanced or metastatic solid tumors who had progressed on prior therapies.[15][17]
- Intervention: Sotorasib administered orally at a dose of 960 mg once daily.[15]
- Primary Endpoints:



- Phase 1: Safety and tolerability.[18]
- Phase 2: Objective response rate (ORR).[15][18]
- Tumor Assessment: Tumor responses were assessed by blinded independent central review (BICR) according to RECIST v1.1.[17]

#### **KRYSTAL-1** (Adagrasib)

- Study Design: A multicohort, open-label Phase 1/2 study.[12][19]
- Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had been previously treated with platinum-based chemotherapy and anti-PD-1/L1 therapy.[12][19]
- Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.[20][21]
- Primary Endpoints:
  - Phase 1/1b: Safety, pharmacokinetics, and clinical activity.
  - Phase 2: ORR.[12]
- Tumor Assessment: Objective tumor response was assessed per RECIST v1.1 by blinded independent central review (BICR).[12]

#### **Signaling Pathways and Mechanism of Action**

The KRAS protein is a key component of the RAS/MAPK signaling cascade, which regulates cellular growth and proliferation.[12][22] The G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell signaling and tumorigenesis. [22][23][24]

Sotorasib and adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine residue of the KRAS G12C protein, trapping it in its inactive, GDP-bound state.[12][22] This blockade prevents downstream signaling through two primary pathways:

RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.







• PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth.[25]

By inhibiting these pathways, sotorasib and adagrasib effectively halt the oncogenic signals driving tumor growth.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ilcn.org [ilcn.org]
- 3. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 4. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 5. targetedonc.com [targetedonc.com]
- 6. CodeBreak 200: Sotorasib Has Not Broken the KRASG12C Enigma Code PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRYSTAL-12: Adagrasib Significantly Improved PFS, Response in Certain Form of NSCLC [lungcancerstoday.com]
- 8. news.bms.com [news.bms.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ilcn.org [ilcn.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. lumakrashcp.com [lumakrashcp.com]
- 17. Sotorasib for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non– Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 19. researchgate.net [researchgate.net]
- 20. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. findkrasg12c.com [findkrasg12c.com]
- 25. KRAS G12C Mutations in NSCLC: From Target to Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144671#clinical-trial-data-for-kras-g12c-inhibitor-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





